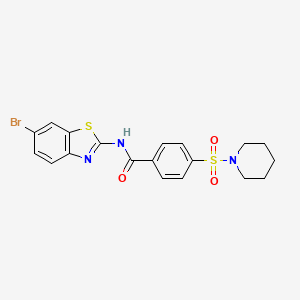![molecular formula C24H19NO6 B6071477 dimethyl 5-[(naphtho[2,1-b]furan-1-ylacetyl)amino]isophthalate](/img/structure/B6071477.png)
dimethyl 5-[(naphtho[2,1-b]furan-1-ylacetyl)amino]isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-[(naphtho[2,1-b]furan-1-ylacetyl)amino]isophthalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the isophthalate family, which is a group of chemicals that are extensively used in the production of polymers, resins, and other materials. The unique structure of dimethyl 5-[(naphtho[2,1-b]furan-1-ylacetyl)amino]isophthalate makes it an excellent candidate for research in the fields of pharmaceuticals, materials science, and biochemistry.
Mechanism of Action
The mechanism of action of dimethyl 5-[(naphtho[2,1-b]furan-1-ylacetyl)amino]isophthalate is not yet fully understood. However, studies have suggested that it works by inhibiting the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that dimethyl 5-[(naphtho[2,1-b]furan-1-ylacetyl)amino]isophthalate has several biochemical and physiological effects. It has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death. Additionally, it has been shown to inhibit the activity of certain proteins that are involved in the regulation of cell cycle progression, leading to the arrest of cancer cell growth.
Advantages and Limitations for Lab Experiments
One of the major advantages of using dimethyl 5-[(naphtho[2,1-b]furan-1-ylacetyl)amino]isophthalate in lab experiments is its high potency and selectivity towards cancer cells. This makes it an excellent candidate for testing in vitro and in vivo models of cancer. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research on dimethyl 5-[(naphtho[2,1-b]furan-1-ylacetyl)amino]isophthalate. One area of research is in the development of new pharmaceuticals based on this compound. Studies are currently underway to develop novel drug delivery systems that can increase the bioavailability and efficacy of this compound. Additionally, there is ongoing research into the mechanism of action of this compound, which could lead to the discovery of new targets for cancer therapy. Finally, there is a growing interest in the use of this compound in the development of new materials, such as polymers and resins, due to its unique chemical structure and properties.
Synthesis Methods
The synthesis method of dimethyl 5-[(naphtho[2,1-b]furan-1-ylacetyl)amino]isophthalate involves a series of chemical reactions that are carried out under controlled conditions. The starting materials for this synthesis are isophthalic acid, naphtho[2,1-b]furan-1-ylacetic acid, and dimethylamine. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere. The final product is obtained after purification using techniques such as recrystallization or chromatography.
Scientific Research Applications
Dimethyl 5-[(naphtho[2,1-b]furan-1-ylacetyl)amino]isophthalate has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the development of new pharmaceuticals. Studies have shown that this compound has potent antitumor activity and can be used as a potential anticancer drug. Additionally, it has been found to exhibit antimicrobial and antiviral activity, making it a promising candidate for the development of new antibiotics and antiviral drugs.
properties
IUPAC Name |
dimethyl 5-[(2-benzo[e][1]benzofuran-1-ylacetyl)amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6/c1-29-23(27)15-9-16(24(28)30-2)11-18(10-15)25-21(26)12-17-13-31-20-8-7-14-5-3-4-6-19(14)22(17)20/h3-11,13H,12H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAQRBCYYZCXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6071406.png)
![3-(4-chlorophenyl)-7-(3-methoxypropyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6071425.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6071428.png)
![N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6071434.png)
![methyl 4-[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B6071435.png)
![1-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6071442.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-methyl-3-pyrrolidinecarboxamide](/img/structure/B6071447.png)
![2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}propylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B6071448.png)

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-N'-(2-furylmethyl)urea](/img/structure/B6071472.png)

![N-(3-methoxyphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6071487.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate](/img/structure/B6071490.png)